4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 3-amino-2-hydroxypropyl chain. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid typically involves the following steps:
-
Formation of the Phenylboronic Acid Intermediate: : The phenylboronic acid intermediate can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
[ \text{PhMgBr} + \text{B(OMe)}_3 \rightarrow \text{PhB(OMe)}_2 + \text{MeOMgBr} ] [ \text{PhB(OMe)}_2 + \text{H}_2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH} ]
-
Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced through a reaction with an appropriate isocyanate or carbamoyl chloride derivative under controlled conditions.
-
Attachment of the 3-Amino-2-hydroxypropyl Chain: : The final step involves the reaction of the intermediate with 3-amino-2-hydroxypropylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions . The boronic acid group interacts with cis-diol groups, forming a cyclic boronate ester, which can be dissociated under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl and 3-amino-2-hydroxypropyl groups, making it less versatile in certain applications.
4-[(3-Hydroxypropyl)carbamoyl]phenylboronic Acid: Similar structure but lacks the amino group, affecting its reactivity and binding properties.
Uniqueness
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid is unique due to the presence of both the amino and hydroxypropyl groups, which enhance its reactivity and binding affinity for diol-containing molecules. This makes it particularly valuable in applications requiring selective and reversible interactions with biomolecules.
Properties
IUPAC Name |
[4-[(3-amino-2-hydroxypropyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGTGNEKHHSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.